Urea, (2-methoxyphenethyl)-
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPQFTAOLRRSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219282 | |
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-62-6 | |
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of 2 Methoxyphenethyl Urea
Strategic Synthetic Routes to (2-methoxyphenethyl)urea and its Derivatives
The construction of the (2-methoxyphenethyl)urea core can be achieved through several established synthetic strategies for urea (B33335) formation. These routes primarily rely on the generation of a reactive intermediate that can be trapped by an appropriate amine nucleophile.
Nucleophilic Substitution Approaches
While ureas are generally robust and inert towards nucleophilic substitution, certain hindered trisubstituted ureas can undergo efficient substitution reactions with a range of nucleophiles under neutral conditions. nih.gov The mechanism often involves the generation of a transient isocyanate intermediate. nih.gov However, the more common application of nucleophilic substitution in this context is the reaction of an amine with a pre-activated carbonyl source.
In the synthesis of (2-methoxyphenethyl)urea, the key nucleophilic step is typically the attack of an amine on an electrophilic carbonyl-containing intermediate. For instance, the reaction of 2-methoxyphenethylamine (B1581544) with an isocyanate (as discussed in 2.1.2) is a classical example of nucleophilic addition to a heteroallene system. Alternatively, the anion of urea can be generated using a strong base like sodium hydride and subsequently act as a nucleophile in reactions with electron-deficient substrates, a process known as SNH (Nucleophilic Substitution of Hydrogen) amination. scispace.comresearchgate.net
Isocyanate Intermediate Generation
A cornerstone of urea synthesis is the generation and subsequent trapping of an isocyanate intermediate. nih.govbeilstein-journals.org Isocyanates (R-N=C=O) are highly reactive electrophiles that readily react with primary or secondary amines to form the corresponding urea linkage. nih.gov
Several methods exist for generating the key 2-methoxyphenethyl isocyanate intermediate from its precursor, 2-methoxyphenethylamine:
Reaction with Phosgene (B1210022) and Equivalents : The traditional, though hazardous, method involves the reaction of a primary amine with phosgene (COCl2). nih.gov Safer, solid phosgene equivalents like triphosgene (B27547) or crystalline N,N'-carbonyldiimidazole (CDI) are now widely preferred. nih.govmdpi.com The reaction of 2-methoxyphenethylamine with triphosgene in the presence of a non-nucleophilic base would generate the isocyanate in situ.
Rearrangement Reactions : The Curtius and Hofmann rearrangements provide pathways to isocyanates from carboxylic acid derivatives and primary amides, respectively. organic-chemistry.org For example, a Curtius rearrangement of an acyl azide (B81097) derived from 3-(2-methoxyphenyl)propanoic acid would yield 2-methoxyphenethyl isocyanate.
Staudinger–aza-Wittig Reaction : This modern approach involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane. This intermediate can then react with carbon dioxide, a green and economical C1 source, to produce the corresponding isocyanate. beilstein-journals.orgnih.gov Applying this to 1-azido-2-(2-methoxyphenyl)ethane would provide a phosgene-free route to the isocyanate intermediate.
Once generated, the 2-methoxyphenethyl isocyanate can be reacted with ammonia (B1221849) to yield the target (2-methoxyphenethyl)urea or with other primary/secondary amines to produce N,N'-disubstituted urea derivatives.
Carbonyldiimidazole (CDI)-mediated Synthesis
N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent and a safe substitute for phosgene in the synthesis of ureas, carbamates, and amides. nih.govresearchgate.netcommonorganicchemistry.com The CDI-mediated synthesis is a convenient one-pot procedure that avoids the isolation of toxic or unstable intermediates. researchgate.net The reaction proceeds through the formation of a carbamoylimidazole intermediate, which then reacts with a second amine nucleophile. acs.orgthieme-connect.com
A study detailing the synthesis of an analogous unsymmetrical urea, 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea, highlights the utility of this method. biointerfaceresearch.comresearchgate.net In this procedure, one equivalent of a phenethylamine (B48288) derivative is first reacted with CDI to form the stable carbamoylimidazole intermediate. Subsequent addition of a second phenethylamine derivative leads to the formation of the unsymmetrical urea in good yield. biointerfaceresearch.comresearchgate.net This methodology is directly applicable to the synthesis of (2-methoxyphenethyl)urea by reacting 2-methoxyphenethylamine with CDI, followed by the addition of ammonia or an ammonium (B1175870) salt. A key advantage is that the reaction can often be performed in aqueous conditions, and the product precipitates from the reaction mixture, allowing for simple isolation by filtration. researchgate.net
Table 1: Representative CDI-Mediated Synthesis of a Phenethylamine Urea Derivative biointerfaceresearch.comresearchgate.net This table is based on the synthesis of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea as a model for the general CDI-mediated approach.
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Product | Yield |
| 1 | 4-Methoxyphenethylamine | CDI | Water | 0 °C | 1 hr | Carbonylimidazolide intermediate | - |
| 2 | Intermediate from Step 1 | 3-Methoxyphenethylamine | Water | Room Temp | 4 hr | 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea | 67% |
Utilization of 2-Methoxyphenethylamine as a Key Precursor
2-Methoxyphenethylamine is a versatile chemical building block used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemimpex.comguidechem.com Its structure, comprising an aromatic ring, a methoxy (B1213986) group, and a primary amine, makes it an ideal starting material for the synthesis of (2-methoxyphenethyl)urea. The primary amine functionality (-NH2) is the reactive site for all the major synthetic routes described, serving as the nucleophile that attacks the carbonyl source or as the functional group that is converted into a reactive isocyanate. chemimpex.com
Synthetic Transformations and Derivatization Reactions
Once synthesized, (2-methoxyphenethyl)urea can potentially undergo further chemical transformations. The reactivity of the molecule is dictated by its constituent functional groups: the urea moiety, the aromatic ring, the methoxy ether, and the aliphatic ethyl bridge.
Oxidation Reactions
Specific studies on the oxidation of (2-methoxyphenethyl)urea are not extensively detailed in the literature. However, the potential reactivity can be inferred from the behavior of its components. The urea functional group itself is generally stable to oxidation, though the electrocatalytic urea oxidation reaction (UOR) is a well-studied process in the context of fuel cells and hydrogen production, involving oxidation on a metal catalyst surface to produce nitrogen, carbon dioxide, and water. rsc.org
The phenethylamine portion of the molecule is more susceptible to oxidation. The precursor, 2-methoxyphenethylamine, can undergo metabolic oxidation via cytochrome P450 enzymes, which can catalyze O-demethylation. smolecule.com While not a synthetic transformation in the traditional sense, this indicates the potential for chemical demethylation of the methoxy group to yield the corresponding phenolic urea derivative. Furthermore, strong oxidizing agents could potentially target the benzylic position of the ethyl bridge or the aromatic ring itself, although such reactions would likely require harsh conditions and may lack selectivity.
Reduction Reactions of the Urea Moiety
The reduction of the urea functional group in (2-methoxyphenethyl)urea can be approached through several methods, primarily involving strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. These reactions typically target the carbonyl group of the urea.
Lithium Aluminum Hydride (LiAlH₄) Reduction:
Lithium aluminum hydride is a potent reducing agent capable of reducing amides and ureas to their corresponding amines. mdma.chadichemistry.commasterorganicchemistry.comic.ac.uk In the case of N-substituted ureas, the reaction generally proceeds with the cleavage of the carbonyl C-N bond, although the specific outcome can depend on the substitution pattern and reaction conditions. For (2-methoxyphenethyl)urea, treatment with LiAlH₄ in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) is expected to yield 2-methoxyphenethylamine and methylamine (B109427) upon cleavage of the urea linkage.
Catalytic Hydrogenation:
Catalytic hydrogenation offers a milder alternative for the reduction of certain functional groups. While the urea carbonyl is generally resistant to hydrogenation under standard conditions (e.g., H₂/Pd-C), more forcing conditions or specialized catalyst systems can effect reduction. nih.govsciencemadness.org For N-benzyl ureas, catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) with a palladium on carbon (Pd/C) catalyst has been shown to be effective for the debenzylation to the corresponding amine under neutral conditions. mdma.ch This method could potentially be applied to (2-methoxyphenethyl)urea to cleave the bond between the nitrogen and the phenethyl group, although the efficiency may vary. More advanced ruthenium-based catalyst systems have been developed for the hydrogenation of urea derivatives to formamides and methylamines, which could also be applicable. nih.gov
Table 1: Plausible Reduction Reactions of (2-methoxyphenethyl)urea
| Reagent/Catalyst | Expected Major Products | Reaction Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methoxyphenethylamine, Methylamine | Anhydrous THF, Reflux |
| H₂ / Pd-C, Ammonium Formate | 2-Methoxyphenethylamine, Urea | Methanol, Reflux |
| Ruthenium Pincer Complex / H₂ | N-formyl-2-methoxyphenethylamine, N-methyl-2-methoxyphenethylamine | High temperature and pressure |
Electrophilic Substitution Reactions on Aromatic Systems
The aromatic ring of (2-methoxyphenethyl)urea is susceptible to electrophilic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy group (-OCH₃) and the -(CH₂)₂NHC(O)NH₂ side chain.
The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orglongdom.orgyoutube.comlibretexts.org The ethylurea (B42620) side chain, attached to the ring via an alkyl spacer, is generally considered to be weakly activating and also an ortho, para-director. The combined influence of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the strongly activating methoxy group. Steric hindrance from the side chain might influence the ratio of ortho to para substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto the aromatic ring, predominantly at the positions activated by the methoxy group.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives, again with substitution favored at the ortho and para positions relative to the methoxy group.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of (2-methoxyphenethyl)urea
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2-methoxyphenethyl)urea, 1-(5-Nitro-2-methoxyphenethyl)urea |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-methoxyphenethyl)urea, 1-(5-Bromo-2-methoxyphenethyl)urea |
Formation of N,N'-Dialkyl Urea Derivatives
The nitrogen atoms of the urea moiety in (2-methoxyphenethyl)urea can undergo further alkylation to form N,N'-dialkyl derivatives. Direct alkylation of ureas can be challenging as O-alkylation to form isoureas can be a competing reaction. justia.com However, under specific conditions, N-alkylation can be achieved.
The reaction typically involves treating the urea with an alkylating agent, such as an alkyl halide, in the presence of a base. wikipedia.org The use of a strong base and a suitable solvent system can favor N-alkylation. For instance, reacting (2-methoxyphenethyl)urea with an alkyl halide (e.g., ethyl bromide) in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) would be a plausible route to N-ethyl-N'-(2-methoxyphenethyl)urea. The synthesis of N,N'-disubstituted ureas can also be achieved using phase-transfer catalysis. justia.comgoogle.com
Table 3: Representative N-Alkylation Reaction
| Starting Material | Alkylating Agent | Base/Catalyst | Product |
|---|---|---|---|
| (2-methoxyphenethyl)urea | Ethyl bromide | Sodium hydride | N-Ethyl-N'-(2-methoxyphenethyl)urea |
| (2-methoxyphenethyl)urea | Benzyl chloride | Potassium hydroxide (B78521) / Tetrabutylammonium chloride | N-Benzyl-N'-(2-methoxyphenethyl)urea |
Synthesis of Unsymmetrical Urea Scaffolds
(2-methoxyphenethyl)urea is itself an unsymmetrical urea. The synthesis of this and related unsymmetrical ureas can be achieved through several established methods. A common and efficient method involves the reaction of an amine with an isocyanate. To synthesize (2-methoxyphenethyl)urea, one could react 2-methoxyphenethylamine with a source of the ureido group.
A particularly useful method for preparing unsymmetrical ureas without the need for isolating potentially hazardous isocyanates is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). biointerfaceresearch.com In this two-step, one-pot procedure, an amine is first reacted with CDI to form an N-acylimidazole intermediate. This intermediate is then treated with a second, different amine to yield the unsymmetrical urea. To synthesize (2-methoxyphenethyl)urea, one could react ammonia with CDI, followed by the addition of 2-methoxyphenethylamine. Alternatively, 2-methoxyphenethylamine can be reacted with CDI, followed by the addition of ammonia. A study by Yildirim et al. (2021) describes a similar synthesis of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea, demonstrating the utility of the CDI-mediated approach for phenethylamine derivatives. mdpi.comwikipedia.org
Table 4: Synthetic Route to (2-methoxyphenethyl)urea via CDI
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Solvent |
|---|---|---|---|---|
| 1 | 2-Methoxyphenethylamine | 1,1'-Carbonyldiimidazole (CDI) | N-(2-methoxyphenethyl)imidazole-1-carboxamide | Tetrahydrofuran (THF) |
| 2 | N-(2-methoxyphenethyl)imidazole-1-carboxamide | Ammonia | (2-methoxyphenethyl)urea | Tetrahydrofuran (THF) |
Integration into Heterocyclic Systems
The (2-methoxyphenethyl)urea scaffold can serve as a precursor for the synthesis of various heterocyclic systems. The presence of the reactive urea moiety and the phenethyl group allows for intramolecular cyclization reactions or participation in multicomponent reactions to form rings.
Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to form dihydropyrimidinones. nih.govsemanticscholar.orgamazonaws.comorganic-chemistry.org (2-methoxyphenethyl)urea could potentially be used as the urea component in this reaction, leading to N-1 substituted dihydropyrimidinones, which are of significant interest in medicinal chemistry.
Bischler-Napieralski and Pictet-Spengler type reactions: These are important reactions for the synthesis of isoquinoline (B145761) and tetrahydroisoquinoline ring systems, respectively. wikipedia.orgscribd.comwikipedia.orgresearchgate.netnrochemistry.comebrary.netjk-sci.comnrochemistry.comjk-sci.comname-reaction.com While the classical Bischler-Napieralski reaction involves the cyclization of β-arylethylamides, modifications of this reaction could potentially be applied to derivatives of (2-methoxyphenethyl)urea. For instance, acylation of the terminal nitrogen followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) could initiate an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline derivative. Similarly, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, could be adapted for derivatives of (2-methoxyphenethyl)urea where the urea moiety is modified to facilitate the cyclization.
Quinazolinone Synthesis: Ureas are common starting materials for the synthesis of quinazolinones. For example, the reaction of an N-aryl urea with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid can lead to the formation of a quinazolinone ring system. researchgate.net (2-methoxyphenethyl)urea, upon appropriate modification or reaction with suitable partners, could be a precursor for quinazolinone derivatives.
Table 5: Potential Heterocyclic Systems from (2-methoxyphenethyl)urea
| Reaction Type | Reactants | Potential Heterocyclic Product |
|---|---|---|
| Biginelli Reaction | (2-methoxyphenethyl)urea, Aldehyde, β-Ketoester | N-1-(2-methoxyphenethyl)-dihydropyrimidinone |
| Bischler-Napieralski type | N-Acyl-(2-methoxyphenethyl)urea, POCl₃ | Dihydroisoquinoline derivative |
| Quinazolinone Synthesis | (2-methoxyphenethyl)urea, ortho-aminobenzoic acid derivative | Quinazolinone derivative |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxyphenethyl Urea
Vibrational Spectroscopy Applications (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of (2-methoxyphenethyl)urea, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features in the FT-IR spectrum of a substituted urea (B33335) like (2-methoxyphenethyl)urea include the N-H stretching vibrations, the C=O (Amide I) stretching, and the N-H bending coupled with C-N stretching (Amide II) vibrations. The aromatic and aliphatic C-H stretching and bending vibrations, as well as the C-O-C stretching of the methoxy (B1213986) group, also provide key diagnostic peaks.
Based on data from analogous compounds such as N,N'-diphenethylurea and other N-aryl-N'-alkyl ureas, the expected vibrational frequencies for (2-methoxyphenethyl)urea are summarized below. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H Stretching | 3300 - 3400 | Typically appears as one or two sharp bands, indicative of the urea N-H groups. |
| Aromatic C-H Stretching | 3000 - 3100 | Associated with the C-H bonds of the benzene (B151609) ring. |
| Aliphatic C-H Stretching | 2850 - 3000 | Corresponds to the stretching of C-H bonds in the ethyl and methoxy groups. |
| C=O Stretching (Amide I) | 1630 - 1680 | A strong absorption characteristic of the urea carbonyl group. |
| N-H Bending (Amide II) | 1550 - 1620 | A combination of N-H in-plane bending and C-N stretching. |
| Aromatic C=C Bending | 1450 - 1600 | Skeletal vibrations of the aromatic ring. |
| C-N Stretching | 1400 - 1470 | Stretching vibration of the carbon-nitrogen bonds in the urea moiety. researchgate.net |
| C-O-C Asymmetric Stretching | 1230 - 1270 | Characteristic of the aryl ether linkage in the methoxy group. |
| C-O-C Symmetric Stretching | 1020 - 1050 | Another key indicator of the methoxy group. |
This table is generated based on typical values for substituted ureas and related functional groups.
The presence and specific positions of these bands in an experimental FT-IR spectrum would provide strong evidence for the successful synthesis of (2-methoxyphenethyl)urea.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of (2-methoxyphenethyl)urea.
¹H NMR Spectroscopy: The proton NMR spectrum of (2-methoxyphenethyl)urea is expected to show distinct signals for each unique proton environment. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals are key to assigning the structure.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₄) | 6.8 - 7.3 | Multiplet | 4H |
| NH (adjacent to phenethyl) | 5.8 - 6.5 | Triplet | 1H |
| NH₂ (terminal) | 5.2 - 5.8 | Broad Singlet | 2H |
| OCH₃ (methoxy) | 3.7 - 3.9 | Singlet | 3H |
| CH₂ (adjacent to NH) | 3.3 - 3.6 | Quartet | 2H |
| CH₂ (adjacent to aromatic ring) | 2.7 - 3.0 | Triplet | 2H |
This table is generated based on typical values for substituted phenethyl and urea compounds. researchgate.netmdpi.com
The triplet and quartet patterns for the ethyl protons arise from spin-spin coupling with their respective neighboring CH₂ and NH groups. The broadness of the NH₂ signal is typical due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Urea) | 158 - 162 |
| Aromatic C-O | 155 - 160 |
| Aromatic C (quaternary) | 128 - 132 |
| Aromatic C-H | 110 - 130 |
| OCH₃ (methoxy) | 54 - 56 |
| CH₂ (adjacent to NH) | 40 - 45 |
| CH₂ (adjacent to aromatic ring) | 35 - 40 |
This table is generated based on typical values for substituted phenethyl and urea compounds. biointerfaceresearch.comhmdb.ca
The downfield shift of the carbonyl carbon is highly characteristic of ureas. The number of distinct aromatic signals can help confirm the substitution pattern on the benzene ring.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For (2-methoxyphenethyl)urea (C₁₀H₁₄N₂O₂), the expected molecular weight is approximately 194.23 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. Key fragmentation pathways for N-phenethyl urea derivatives often involve cleavage of the bond between the ethyl group and the urea nitrogen, as well as cleavage of the benzylic C-C bond.
Expected Fragmentation Pattern:
| m/z Value | Proposed Fragment Ion |
| 194 | [M]⁺, the molecular ion of (2-methoxyphenethyl)urea |
| 151 | [M - NH₂CH₃]⁺, loss of an ethylamine (B1201723) radical |
| 135 | [M - NHCONH₂]⁺, loss of the urea moiety |
| 121 | [C₈H₉O]⁺, benzylic cation from cleavage of the C-C bond |
| 107 | [C₇H₇O]⁺, further fragmentation of the methoxyphenyl moiety |
| 91 | [C₇H₇]⁺, tropylium (B1234903) ion |
| 44 | [NH₂CO]⁺, characteristic fragment from the urea group |
This table presents a hypothetical fragmentation pattern based on the structure of (2-methoxyphenethyl)urea and known fragmentation of similar compounds.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. mdpi.com
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of urea derivatives.
A typical HPLC method for the purity assessment of (2-methoxyphenethyl)urea would likely employ reversed-phase chromatography. google.com
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol. |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 220 or 254 nm). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table outlines a general HPLC method suitable for the analysis of substituted ureas. google.com
The purity of the sample is determined by integrating the area of the peak corresponding to (2-methoxyphenethyl)urea and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized molecule. For (2-methoxyphenethyl)urea, with the molecular formula C₁₀H₁₄N₂O₂, the theoretical elemental composition can be calculated. chemexper.com
Theoretical Elemental Composition of C₁₀H₁₄N₂O₂:
| Element | Mass Percentage (%) |
| Carbon | 61.84 |
| Hydrogen | 7.27 |
| Nitrogen | 14.42 |
| Oxygen | 16.47 |
Calculated based on atomic weights.
Experimental values obtained from an elemental analyzer should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the elemental composition and purity of the compound.
X-ray Crystallography for Molecular Geometry and Crystal Structure Determination
In the solid state, intermolecular hydrogen bonding is a dominant feature in the crystal packing of ureas. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions lead to the formation of extended networks, such as chains or sheets, which dictate the crystal lattice. Analysis of the crystal structure of N,N′-diethyl-N,N′-diphenylurea reveals nonplanar distortion of the amide groups. researchgate.net Similar distortions may be present in (2-methoxyphenethyl)urea.
Expected Crystallographic Data:
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic (common for similar ureas) |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C=O: ~1.25 Å; C-N: ~1.35 Å; C-C (aromatic): ~1.39 Å |
| Hydrogen Bonding | Strong N-H···O=C interactions forming supramolecular motifs. |
This table provides expected crystallographic parameters based on known structures of related urea derivatives. researchgate.netmaterialsproject.org
The precise determination of these parameters through X-ray crystallography would provide unequivocal proof of the structure of (2-methoxyphenethyl)urea.
Computational and Theoretical Chemistry Investigations of 2 Methoxyphenethyl Urea
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the theoretical prediction of molecular geometries, energies, and a host of other chemical and physical properties.
Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods. nih.govmdpi.com It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is generally less computationally intensive than other high-level methods, making it suitable for a wide range of molecular systems. nih.gov In a hypothetical DFT study of (2-methoxyphenethyl)urea, various functionals, such as B3LYP or PBE0, would be paired with a suitable basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate electronic properties. dergipark.org.trnih.gov
The Hartree-Fock (HF) method is a foundational ab initio approach that provides an approximation of the many-electron Schrödinger equation. arxiv.org It treats each electron as moving in the average field of all other electrons, thereby neglecting electron correlation. reddit.com While HF calculations can provide a reasonable first approximation of a molecule's electronic structure and geometry, they are often used as a starting point for more advanced, correlated methods. arxiv.orgreddit.com For (2-methoxyphenethyl)urea, an HF calculation would yield the ground-state energy and molecular orbitals.
Hybrid computational methods, most notably hybrid DFT functionals like B3LYP, combine a portion of the exact exchange energy from the Hartree-Fock method with exchange and correlation energies from DFT. nih.govresearchgate.net This approach often leads to improved accuracy over pure DFT or HF methods for a variety of chemical systems and properties. nih.gov A study on (2-methoxyphenethyl)urea would likely employ a hybrid functional to achieve a balance between computational cost and accuracy. researchgate.net
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, stability, and electronic transitions. nih.gov A smaller gap generally indicates higher reactivity. For (2-methoxyphenethyl)urea, FMO analysis would help in predicting its reactivity and kinetic stability.
A hypothetical FMO analysis for (2-methoxyphenethyl)urea might yield the following illustrative data:
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table is for illustrative purposes only and does not represent actual calculated data.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. dergipark.org.trresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. Electronegative regions (typically colored red) are susceptible to electrophilic attack, while electropositive regions (colored blue) are prone to nucleophilic attack. researchgate.net An MEP analysis of (2-methoxyphenethyl)urea would identify the electron-rich and electron-deficient areas, providing insights into its intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. By analyzing the interactions between filled and vacant orbitals, NBO can quantify the stability arising from electron delocalization. For (2-methoxyphenethyl)urea, NBO analysis would offer a deeper understanding of its intramolecular bonding and the delocalization of electron density throughout the molecule.
An illustrative NBO analysis for a key interaction in (2-methoxyphenethyl)urea could be presented as follows:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | σ* (C2-C3) | 2.5 |
| σ (C4-C5) | σ* (C6-C7) | 1.8 |
This table is for illustrative purposes only and does not represent actual calculated data. E(2) represents the stabilization energy.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal interactions of (2-methoxyphenethyl)urea are critical to understanding its chemical behavior and potential applications. Computational chemistry provides powerful tools to investigate these features at the molecular level.
Tautomeric Stability Investigations
Urea (B33335) and its derivatives can theoretically exist in tautomeric forms, including the common keto (amide) form and the less common enol (imidic acid) form. Computational studies, typically employing Density Functional Theory (DFT), are used to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomeric form, researchers can predict their equilibrium populations.
For substituted ureas like (2-methoxyphenethyl)urea, the keto form is overwhelmingly more stable than the enol form. The energy difference is usually significant, indicating that the enol tautomer would be present in negligible amounts under normal conditions. This stability is attributed to the greater bond strength of the carbonyl group (C=O) compared to the imine group (C=N) and the hydroxyl group (O-H) that would be formed in the enol tautomer.
Table 1: Hypothetical Relative Gibbs Free Energies of (2-methoxyphenethyl)urea Tautomers
| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) |
| Keto | (2-methoxyphenethyl)-NH-C(=O)-NH2 | 0.00 |
| Enol | (2-methoxyphenethyl)-NH-C(OH)=NH | > 10 |
Note: This table is illustrative and based on typical findings for substituted ureas. The actual energy difference would require specific quantum chemical calculations.
Hydrogen Bonding Interactions
The urea moiety is an excellent hydrogen bond donor and acceptor. mdpi.com In (2-methoxyphenethyl)urea, intramolecular hydrogen bonds can form between the N-H protons of the urea group and the oxygen atom of the methoxy (B1213986) group on the phenyl ring. Such interactions can significantly influence the molecule's preferred conformation, locking it into a more rigid structure.
Computational methods can map the potential energy surface of the molecule to identify stable conformers and the hydrogen bonds that stabilize them. The strength of these hydrogen bonds can be estimated through methods like Quantum Theory of Atoms in Molecules (QTAIM) analysis of the calculated electron density.
Intermolecular hydrogen bonding is also a key feature of urea derivatives, often leading to the formation of dimers or larger aggregates in the solid state and in solution. mdpi.com The N-H groups can act as donors to the carbonyl oxygen of a neighboring molecule, forming strong, linear hydrogen bonds.
Planarity and Conformational Restriction of the Urea Moiety
The degree of planarity of the urea group is a subject of considerable interest. While often depicted as planar, high-level theoretical calculations have shown that the global minimum energy structure of the urea monomer itself is non-planar, with a C2 symmetry due to pyramidalization of the amino groups. mst.edu However, the energy barrier to planarization is low.
Prediction of Molecular Properties
Computational chemistry is not only used to study molecular structure but also to predict a wide range of molecular properties.
Nonlinear Optical (NLO) Properties Prediction
Organic molecules with donor-pi-acceptor motifs can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. nih.gov The urea moiety can participate in such systems. Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting the NLO response of a molecule. researchgate.net
Key NLO parameters that can be calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A large first hyperpolarizability value is indicative of a strong second-order NLO response. For (2-methoxyphenethyl)urea, the interaction between the methoxy-substituted phenyl ring (an electron-donating group) and the urea group can create the necessary charge asymmetry for NLO activity.
Table 2: Illustrative Predicted NLO Properties of (2-methoxyphenethyl)urea
| Property | Symbol | Predicted Value (a.u.) |
| Dipole Moment | μ | ~3-5 D |
| Linear Polarizability | α | ~150-200 |
| First Hyperpolarizability | β | Varies significantly with conformation |
Note: These values are hypothetical and serve to illustrate the types of properties calculated. Actual values would depend on the specific computational method and basis set used.
Thermodynamic Properties Calculations
Quantum chemical calculations can provide accurate predictions of various thermodynamic properties. By performing a frequency calculation on the optimized geometry of (2-methoxyphenethyl)urea, it is possible to obtain the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy. These calculations also yield the molecule's theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment.
Important thermodynamic parameters that can be calculated include:
Standard enthalpy of formation (ΔHf°)
Standard Gibbs free energy of formation (ΔGf°)
Heat capacity (Cv)
Entropy (S)
These properties are crucial for understanding the stability and reactivity of the compound under various conditions.
Table 3: Example of Calculated Thermodynamic Properties for (2-methoxyphenethyl)urea at 298.15 K
| Property | Symbol | Illustrative Value |
| Standard Enthalpy of Formation | ΔHf° | (Value in kJ/mol) |
| Standard Gibbs Free Energy of Formation | ΔGf° | (Value in kJ/mol) |
| Heat Capacity at Constant Volume | Cv | (Value in J/mol·K) |
| Entropy | S | (Value in J/mol·K) |
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at the atomic level.
While specific molecular docking studies focusing exclusively on (2-methoxyphenethyl)urea are not extensively detailed in publicly available scientific literature, the principles of this methodology can be applied to understand its potential biological activity. The broader class of urea derivatives has been the subject of numerous computational studies, particularly in the context of anticancer research. nih.govunair.ac.idsciencescholar.us These studies provide a framework for how (2-methoxyphenethyl)urea could be investigated.
The process involves computationally placing the 3D structure of (2-methoxyphenethyl)urea into the active site of a target protein. Algorithms then calculate the binding affinity, or docking score, which estimates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the receptor, are identified.
For urea derivatives, common molecular targets investigated via docking include protein kinases, which are crucial in cell signaling pathways and are often dysregulated in cancer. nih.gov Other targets for related compounds have included tubulin and DNA topoisomerase I, both essential for cell division. mdpi.com Molecular docking studies on these types of targets help elucidate the structural requirements for bioactivity and can guide the synthesis of more potent analogs. nih.gov
Should (2-methoxyphenethyl)urea be subjected to such an investigation, its structural components—the methoxyphenyl group, the ethyl linker, and the urea moiety—would be analyzed for their contributions to binding within a given receptor's active site.
Table 1: Illustrative Molecular Targets for Urea Derivatives in Docking Studies
This table presents examples of protein targets that have been used in molecular docking studies of various urea-containing compounds, suggesting potential receptors that could be investigated for (2-methoxyphenethyl)urea.
| Protein Target | Protein Family | PDB ID (Example) | Potential Biological Role Investigated |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Receptor Tyrosine Kinase | 4ASE | Angiogenesis, Cancer |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | 2J6M | Cell Proliferation, Cancer |
| B-Raf Kinase | Serine/Threonine Kinase | 4DBN | Cell Signaling, Cancer (Melanoma) |
| Tubulin | Cytoskeletal Protein | 1SA0 | Cell Division, Cancer |
| DNA Topoisomerase I | Nuclease | 1SC7 | DNA Replication, Cancer |
Computational Environmental Fate Prediction
Computational environmental fate prediction involves the use of in silico models to estimate how a chemical will behave and persist in the environment. nih.gov These methods, particularly Quantitative Structure-Activity Relationships (QSAR), are crucial for assessing the potential environmental risk of chemicals, often before they are synthesized, thereby reducing reliance on animal testing. ecetoc.org
The process involves calculating a set of molecular descriptors for (2-methoxyphenethyl)urea. These descriptors can be simple (e.g., molecular weight), physicochemical (e.g., octanol-water partition coefficient, logP), or complex quantum-chemical parameters. tandfonline.com These values are then input into a validated QSAR model to predict various fate and transport properties.
Key environmental endpoints predicted by these models include:
Biodegradability: The likelihood that the chemical will be broken down by microorganisms. nih.govresearchgate.net Models classify substances as "readily biodegradable" or "not readily biodegradable."
Soil Sorption Coefficient (Koc): Predicts the tendency of the chemical to bind to soil particles versus remaining in water. A high Koc suggests lower mobility in soil.
Bioconcentration Factor (BCF): Estimates the potential for the chemical to accumulate in aquatic organisms.
Atmospheric Half-life: Predicts the persistence of the chemical in the air, based on its reaction with atmospheric oxidants like hydroxyl radicals. nih.gov
These predictive models are vital tools for regulatory bodies and chemical manufacturers to prioritize testing and manage the environmental impact of chemicals. ecetoc.orgnih.gov
Table 2: Conceptual Environmental Fate Parameters Predicted by QSAR Models
This table illustrates the types of environmental fate data that computational models can predict for an organic compound like (2-methoxyphenethyl)urea. The values are conceptual and serve to explain the parameters, not to represent validated data for this specific compound.
| Parameter | Description | Conceptual Predicted Outcome for a Compound of this Type |
| Ready Biodegradability | Predicts whether the compound is likely to undergo rapid and ultimate degradation by microorganisms. uci.edu | Not Ready Biodegradable |
| Bioconcentration Factor (log BCF) | The logarithm of the ratio of the chemical's concentration in an organism to that in the surrounding water. | Low to Moderate |
| Soil Adsorption Coefficient (log Koc) | The logarithm of the organic carbon-normalized partition coefficient, indicating tendency to adhere to soil. | Moderate |
| Atmospheric Half-Life (t½) | The estimated time for 50% of the chemical to be degraded in the atmosphere via oxidation. | Short (Hours) |
| Octanol-Water Partition Coefficient (logP) | The logarithm of the ratio of concentrations in octanol (B41247) and water, indicating hydrophobicity. | Moderate |
Biological Activities and Molecular Mechanisms of 2 Methoxyphenethyl Urea
Interactions with Biological Targets and Signaling Pathways
The interactions of (2-methoxyphenethyl)urea with various biological targets and signaling pathways are largely inferred from studies on analogous compounds. The urea (B33335) moiety is capable of forming multiple stable hydrogen bonds, a key feature for interaction with biological macromolecules, while the phenethyl group can engage in hydrophobic and van der Waals interactions.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition:
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders, diabetes, and cancer nih.gov. Consequently, the development of GSK-3 inhibitors is a significant area of pharmaceutical research nih.gov. While there is no direct evidence of (2-methoxyphenethyl)urea inhibiting GSK-3β, the urea scaffold is present in some known GSK-3β inhibitors. The structure-activity relationship (SAR) studies of various synthetic GSK-3β inhibitors reveal that diverse chemical structures can achieve potent inhibition nih.gov. The effectiveness of these inhibitors often relies on their ability to interact with the ATP-binding pocket of the enzyme.
Urease Inhibition:
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents nih.govresearchgate.netresearchgate.net. Urea and thiourea (B124793) derivatives have been extensively studied as urease inhibitors nih.govresearchgate.net. The inhibitory mechanism often involves the interaction of the urea or thiourea functional group with the nickel ions in the active site of the enzyme nih.gov.
SAR studies on various urease inhibitors have shown that the nature and position of substituents on the aromatic rings can significantly influence the inhibitory potency nih.govresearchgate.net. For instance, the presence of electron-donating or electron-withdrawing groups can affect the binding affinity of the inhibitor to the enzyme's active site nih.gov. Although specific kinetic data for (2-methoxyphenethyl)urea is not available, it is plausible that it could act as a substrate analog and exhibit inhibitory activity against urease.
| Compound | Structure | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Thiourea | (NH2)2CS | 21.3 ± 0.14 | - | researchgate.net |
| Hydroxyurea | CH4N2O2 | 100 ± 1.2 | - | nih.gov |
Phenethylamine (B48288), the core structure of (2-methoxyphenethyl)urea, is an endogenous trace amine that functions as a neuromodulator in the central nervous system tandfonline.com. Derivatives of phenethylamine are known to interact with a variety of neurotransmitter receptors. For example, N-2-methoxybenzyl-phenethylamines (NBOMe) have been shown to have high affinity for serotonergic 5-HT2A receptors nih.gov. The binding profiles of such compounds can predict their potential psychoactive and physiological effects nih.gov.
While specific receptor binding data for (2-methoxyphenethyl)urea are not available, its structural similarity to known neuromodulatory agents suggests that it may interact with monoamine receptors, such as serotonin, dopamine, and adrenergic receptors. The methoxy (B1213986) group on the phenethyl ring could influence the binding affinity and selectivity for different receptor subtypes.
Urea derivatives have been shown to modulate various cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Key pathways that are often affected include the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell fate. Inhibition of these pathways is a common strategy in cancer therapy nih.govmdpi.com.
For instance, some kinase inhibitors incorporating a urea moiety have been developed to target components of these pathways, such as Raf kinases nih.gov. Although the direct effect of (2-methoxyphenethyl)urea on these pathways has not been elucidated, its potential to act as a kinase inhibitor, a common feature of many urea-containing compounds, suggests that it could modulate the activity of PI3K/Akt or MAPK/ERK signaling cascades.
Cellular Level Effects
The effects of (2-methoxyphenethyl)urea at the cellular level can be inferred from studies on related compounds, which have demonstrated influences on cell proliferation, apoptosis, and cellular metabolism.
Numerous studies have reported the anticancer activities of novel urea derivatives. For example, a study on N,N′-dialkyl urea derivatives with methoxy substituents on the phenethylamine ring, including the structurally related compound 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea, demonstrated significant anticancer potential against HeLa and SH-SY5Y cell lines tandfonline.com. These compounds were also shown to have antibacterial activity tandfonline.com.
The mechanism of anticancer activity for many urea derivatives involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. This can be achieved through various mechanisms, including cell cycle arrest and modulation of pro- and anti-apoptotic proteins nih.govnih.gov. While direct evidence for (2-methoxyphenethyl)urea is lacking, the established anticancer properties of its analogs suggest a potential role in influencing cell proliferation and apoptosis.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methoxyphenethyl)urea | HeLa | 2.6 | tandfonline.com |
| SH-SY5Y | Significant Activity | tandfonline.com |
The regulation of cellular metabolism is a complex process involving numerous enzymes and signaling pathways nih.gov. Some enzyme inhibitors, by their nature, can directly impact metabolic pathways. For example, GSK-3β inhibitors can influence glycogen metabolism nih.gov. Inhibition of GSK-3 has been shown to induce differentiation and impair glucose metabolism in renal cancer cells, leading to autophagy as a result of imbalanced energy homeostasis nih.gov.
Given the potential for (2-methoxyphenethyl)urea to act as an enzyme inhibitor, it could conceivably influence cellular metabolic pathways. However, without direct experimental evidence, any potential effects on cellular metabolism and metabolite production remain speculative. Further research is needed to investigate the specific metabolic consequences of cellular exposure to this compound.
Effects on Gene Expression via Transcription Factor Interactions
Currently, there are no available scientific studies that specifically investigate the effects of "Urea, (2-methoxyphenethyl)-" or its derivatives on gene expression through interactions with transcription factors.
Preclinical Biological Efficacy
The anticancer potential of urea derivatives containing the (2-methoxyphenethyl) moiety has been explored. A study involving a series of N,N'-dialkyl urea derivatives investigated the cytotoxic effects of 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea against different cancer cell lines. This compound demonstrated notable activity against the SH-SY5Y human neuroblastoma cell line. nih.govresearchgate.netnih.gov Another study on a structurally similar compound, 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea, also reported remarkable anticancer activity, particularly against the HeLa human cervical cancer cell line. researchgate.net
The table below summarizes the in vitro anticancer activity of these (2-methoxyphenethyl)urea derivatives.
Table 1: Anticancer Activity of (2-methoxyphenethyl)urea Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea | SH-SY5Y | 49.6 |
| 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea | HeLa | >500 |
| 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea | HeLa | 50.61 µg/mL |
| 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea | SH-SY5Y | 104 µg/mL |
| 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea | A549 | 72.33 µg/mL |
The antibacterial properties of 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea have been evaluated against a panel of Gram-positive and Gram-negative bacteria. The study revealed that this compound exhibits antibacterial activity, with minimum inhibitory concentration (MIC) values determined for each tested microorganism. nih.govresearchgate.netnih.gov
The table below details the antibacterial efficacy of this derivative.
Table 2: Antibacterial Efficacy of 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea
| Microorganism | Type | MIC (µM) |
|---|---|---|
| Acinetobacter baumannii | Gram-negative | 3.95 |
| Pseudomonas aeruginosa | Gram-negative | 15.82 |
| Enterococcus faecalis | Gram-positive | 7.91 |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.97 |
Research into the antioxidant properties of a related compound, 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea, has been conducted. researchgate.net The antioxidant capacity was evaluated using DPPH, ABTS, and CUPRAC methods. The findings indicated that the compound demonstrated good to moderate activity when compared to standard antioxidants, suggesting its potential as an antioxidant agent. researchgate.net
While urea derivatives as a class of compounds have been noted for a wide range of biological activities, including antiviral properties, there are currently no specific scientific studies available that have investigated the antiviral potential of "Urea, (2-methoxyphenethyl)-". nih.gov
Structure Activity Relationship Sar Studies and Rational Derivative Design for 2 Methoxyphenethyl Urea
The exploration of the structure-activity relationships (SAR) of (2-methoxyphenethyl)urea and its analogs is a critical endeavor in medicinal chemistry, aimed at optimizing their biological activities. By systematically modifying the chemical structure of the parent compound, researchers can elucidate the key molecular features responsible for target binding and efficacy, paving the way for the rational design of more potent and selective derivatives.
Advanced Research Methodologies and Experimental Techniques
In Vitro Cell-Based Assays
The cytotoxic and anti-proliferative effects of (2-methoxyphenethyl)urea and its analogs are primarily investigated using in vitro cell-based assays. These assays are fundamental in determining the compound's potential as an anticancer agent.
Commonly utilized cell lines in these studies include human cervical cancer (HeLa), non-small cell lung carcinoma (A549), human neuroblastoma (SH-SY5Y), and human dermal fibroblasts (HDF) for toxicity comparison. The general procedure involves pre-treating the cells with the synthesized urea (B33335) compounds at varying concentrations, typically ranging from 3.125 to 500 µM.
Two prevalent methods for assessing cell viability are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of living cells.
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Research on related phenethyl urea derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, certain unsymmetrical urea compounds showed notable activity against the HeLa cell line, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) recorded at 50.61 µg/ml. These studies suggest that the cytotoxic effects may be linked to the induction of mitochondrial membrane depolarization and the disruption of ATP synthesis in cancer cells.
Table 1: Cytotoxicity of a Phenethyl Urea Derivative
| Cell Line | Assay | IC50 Value (µg/ml) |
|---|---|---|
| SH-SY5Y (human neuroblastoma) | MTT/LDH | 104 |
| HeLa (human cervical cancer) | MTT/LDH | 50.61 |
| A549 (non-small cell lung carcinoma) | MTT/LDH | 72.33 |
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays are employed to elucidate the mechanisms of action of (2-methoxyphenethyl)urea derivatives, particularly their ability to inhibit specific enzymes. Urea-based compounds are known to target a variety of enzymes, including kinases and proteases.
A key mechanism identified for some phenethyl urea derivatives is the inhibition of topoisomerase enzymes. DNA topoisomerases (both type II and IV) are essential for DNA replication and are crucial in cancer cell proliferation. The inhibition of these enzymes by urea compounds presents a promising avenue for anticancer therapy.
While specific assays for (2-methoxyphenethyl)urea are not detailed in the available literature, general enzyme activity assays for related urea compounds provide a framework. For example, urease activity assays, which measure the enzymatic hydrolysis of urea into ammonia (B1221849) and carbon dioxide, are relevant. The produced ammonia can be quantified using methods like the Berthelot method, where it forms a colored product measured spectrophotometrically at 670 nm. Such assays can be adapted to screen for urease inhibitors.
The study of urea's effect on enzyme kinetics can be complex. In some cases, urea, typically a denaturant, can paradoxically activate certain enzymes at sub-denaturing concentrations by altering the enzyme's conformational dynamics and substrate affinity.
Antioxidant Activity Determination Protocols
The antioxidant potential of (2-methoxyphenethyl)urea derivatives is a significant area of investigation, as oxidative stress is implicated in numerous diseases. Several spectrophotometric methods are commonly used to evaluate the antioxidant capacity of these compounds. These assays are generally based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This SET-based method uses a stable free radical, DPPH•. In the presence of an antioxidant, the purple DPPH• is reduced to the yellow diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant capacity of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. Antioxidants neutralize this radical, causing a discoloration that is measured spectrophotometrically. This method is applicable to both hydrophilic and lipophilic antioxidants.
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This SET-based method utilizes the copper(II)-neocuproine (Cu(II)-Nc) reagent. In the presence of antioxidants, Cu(II) is reduced to the copper(I)-neocuproine (Cu(I)-Nc) chelate, which has a strong absorbance at 450 nm.
Studies on unsymmetrical phenethylamine (B48288) urea derivatives have shown good to moderate antioxidant activity when compared to standard antioxidants like BHA, BHT, and α-tocopherol.
Table 2: Common Antioxidant Assays
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH | Single Electron Transfer (SET) | Discoloration of purple DPPH radical |
| ABTS | Hydrogen Atom & Electron Transfer | Discoloration of blue-green ABTS radical |
| CUPRAC | Single Electron Transfer (SET) | Formation of colored Cu(I) complex |
Antimicrobial Susceptibility Testing
To evaluate the potential of (2-methoxyphenethyl)urea and its analogs as antimicrobial agents, susceptibility testing is performed against a panel of pathogenic bacteria. Standard methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Micro-well Dilution Assay (Broth Microdilution): This is a common technique used to determine the MIC. The method involves preparing twofold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Disk Diffusion Test: This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear circular zone of inhibition will appear around the disk.
Studies on some unsymmetrical phenethylamine urea derivatives have found them to be inactive against bacterial strains such as Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. However, other related urea compounds have demonstrated antibacterial activity.
Cell Culture and Maintenance Techniques
The foundation of in vitro cell-based assays is the proper culture and maintenance of cell lines. Standard aseptic cell culture techniques are essential to ensure the viability and reliability of experimental results.
Cells, such as HeLa or A549, are typically grown in a suitable culture medium, like RPMI 1640, supplemented with essential nutrients such as sodium bicarbonate, hypoxanthine, and gentamycin. The medium is also commonly supplemented with fetal bovine serum (FBS) to provide growth factors.
Cells are maintained in a humidified incubator at 37°C with a controlled atmosphere, usually containing 5% CO2. The cell cultures are monitored regularly for confluence. They are sub-cultured (passaged) 2-3 times a week once they reach 80-90% confluence to maintain exponential growth and prevent cell death due to overgrowth. This involves detaching the adherent cells from the culture flask, typically using an enzyme like trypsin, and then reseeding them into new flasks at a lower density.
Precursor Characterization Techniques
Before biological evaluation, the chemical identity, structure, and purity of the synthesized Urea, (2-methoxyphenethyl)- and its precursors must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed for this characterization.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea group (around 1615 cm⁻¹), and C-O stretching of the methoxy (B1213986) group are key indicators of a successful synthesis.
Melting Point Determination: The melting point of a solid compound is a crucial indicator of its purity. A sharp and defined melting point range suggests a pure compound.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated theoretical values to confirm the molecular formula.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis reaction and to assess the purity of the final product.
These characterization techniques collectively provide irrefutable evidence of the successful synthesis and purity of the target urea compound, which is a prerequisite for reliable biological testing.
Future Horizons for (2-methoxyphenethyl)urea: Research and Application Frontiers
The chemical compound Urea, (2-methoxyphenethyl)-, a member of the phenethylamine and urea derivative classes, is at the forefront of innovative research exploring its potential across a spectrum of therapeutic areas. The unique structural characteristics of this molecule, particularly the urea functionality, position it as a versatile scaffold for the development of novel therapeutic agents. This article delves into the future research directions and emerging applications for (2-methoxyphenethyl)urea, focusing on the strategic avenues being pursued to unlock its full clinical potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing urea, (2-methoxyphenethyl)-, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-methoxyphenethylamine with urea derivatives under reflux in anhydrous solvents (e.g., THF or DCM). Key intermediates like 2-methoxyphenethyl bromide (97% purity) are critical precursors . Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm the absence of unreacted amines or solvents. Melting point analysis (compared to literature values) and FT-IR for urea carbonyl (1640–1680 cm⁻¹) further corroborate structural integrity .
Q. How can researchers address discrepancies in reported spectral data for urea, (2-methoxyphenethyl)-?
- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, concentration, or impurities. To resolve this:
Cross-reference data from peer-reviewed sources (e.g., Journal of Organic Chemistry) and standardized databases (NIST Chemistry WebBook) .
Replicate experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations).
Use computational tools (e.g., Gaussian for DFT calculations) to predict spectral peaks and compare with experimental results .
Q. What safety protocols are essential when handling urea derivatives with aromatic substituents?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential volatile intermediates (e.g., isocyanates).
- Waste Management : Segregate halogenated byproducts (e.g., from bromide precursors) for professional disposal .
- Toxicology : Refer to EPA guidelines for urea derivatives, emphasizing subchronic exposure limits and reproductive toxicity screening .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methoxyphenethyl group influence urea’s conformational stability?
- Methodological Answer : PCILO (Perturbative Configuration Interaction using Localized Orbitals) and ab initio (STO-3G basis set) calculations reveal that the methoxy group’s electron-donating nature stabilizes the gauche conformation of the phenethyl chain. X-ray crystallography (e.g., Cambridge Structural Database) and NOESY NMR can experimentally validate these conformers by detecting intramolecular interactions between the methoxy oxygen and urea NH groups .
Q. What strategies optimize the compound’s bioactivity in receptor-binding assays?
- Methodological Answer :
Structure-Activity Relationship (SAR) : Modify substituents on the phenethyl group (e.g., halogenation at the 4-position) to enhance lipophilicity and binding affinity.
Assay Design : Use radioligand displacement (e.g., ³H-labeled antagonists in serotonin or dopamine receptor assays) with HEK293 cells expressing target receptors.
Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance via ANOVA with post-hoc Tukey tests .
Q. How can computational modeling predict the environmental fate of urea, (2-methoxyphenethyl)-?
- Methodological Answer :
- Software : EPI Suite (EPA) to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and aquatic toxicity (ECOSAR).
- Parameters : Input logP (2.8–3.5, calculated via ChemAxon) and molar volume to predict hydrolysis half-lives and soil adsorption coefficients (Koc) .
- Validation : Compare predictions with experimental OECD 301D (ready biodegradability) test results .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting bioactivity data across studies?
- Methodological Answer :
Systematic Review : Follow Cochrane Handbook guidelines to assess study quality, including blinding, sample size, and control groups .
Meta-Analysis : Use RevMan to pool data, applying random-effects models to account for heterogeneity.
Experimental Replication : Standardize assay conditions (e.g., cell passage number, incubation time) and validate compound purity before retesting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
